Ombrabulin Hydrochloride

Description

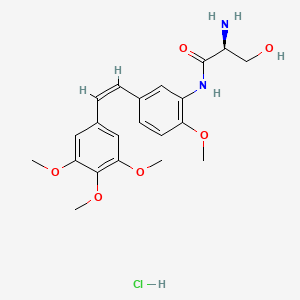

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H/b6-5-;/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNRTPFLTRZEIM-MRWUDIQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426074 | |

| Record name | CS-39-L-Ser.HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253426-24-3, 253609-44-8 | |

| Record name | Propanamide, 2-amino-3-hydroxy-N-[2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253426-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC 7700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253426243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CS-39-L-Ser.HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 253426-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMBRABULIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXZ9NDO6H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Vascular Disrupting Agent: A Technical Guide to Ombrabulin Hydrochloride's Origin as a Combretastatin A-4 Analogue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ombrabulin Hydrochloride (formerly known as AVE8062 and AC7700) is a potent, water-soluble synthetic analogue of the natural product Combretastatin A-4 (CA-4).[1] Derived from the bark of the South African willow tree, Combretum caffrum, CA-4 demonstrated significant antineoplastic activity by inhibiting tubulin polymerization. However, its clinical development was hampered by poor aqueous solubility and the chemical instability of its active cis-stilbene bridge, which tends to isomerize to the less active trans form. Ombrabulin was rationally designed to overcome these limitations while retaining the core pharmacophore responsible for anti-tubulin activity. Through strategic chemical modification—specifically, the addition of an L-serinamide moiety—researchers created a compound with improved pharmaceutical properties, positioning it as a powerful vascular disrupting agent (VDA) that selectively targets the tumor vasculature. This guide provides an in-depth examination of the molecular origins, mechanism of action, and key experimental evaluations of this compound.

From Natural Product to Rational Drug Design

The Parent Compound: Combretastatin A-4

Combretastatin A-4 is a stilbenoid phenol that exhibits potent cytotoxicity by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton.[2] The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cells. The key structural features for CA-4's activity are the 3,4,5-trimethoxyphenyl 'A' ring and the cis-configuration of the olefin bridge connecting it to the 'B' ring.[3]

Despite its potent antitumor effects, CA-4 faced two major hurdles for clinical application:

-

Poor Water Solubility: Its hydrophobic nature made formulation for intravenous administration challenging.

-

Isomerization: The biologically active cis-isomer is thermodynamically unstable and can convert to the inactive trans-isomer, reducing its potency and bioavailability.[3]

The Analogue Solution: this compound

To address the shortcomings of CA-4, Ombrabulin was developed. It is a synthetic derivative designed to enhance water solubility and stability. The core structure of CA-4 was maintained, but a key modification was made to the B-ring. An L-serinamide group was introduced, which, when protonated to form the hydrochloride salt, significantly increases the molecule's aqueous solubility. This modification allows for effective intravenous administration and circumvents the formulation issues associated with the parent compound.

Chemical Structures:

-

Combretastatin A-4 (CA-4): C₁₈H₂₀O₅

-

Ombrabulin: C₂₁H₂₆N₂O₆

Comparative Data: Physicochemical and Biological Properties

The strategic modifications in Ombrabulin's structure translate to distinct physicochemical and biological profiles when compared to Combretastatin A-4.

| Property | Combretastatin A-4 (CA-4) | This compound | Rationale for Difference |

| Molecular Formula | C₁₈H₂₀O₅ | C₂₁H₂₇ClN₂O₆ | Addition of L-serinamide group and HCl salt formation. |

| Molecular Weight | 316.35 g/mol | 438.9 g/mol | Increased mass from the added functional group. |

| Aqueous Solubility | Poor | High | The amino acid moiety and hydrochloride salt form increase polarity and solubility. |

| Primary Target | Tubulin | Tubulin (specifically in endothelial cells) | Both bind the colchicine site, but Ombrabulin is characterized as a VDA.[1] |

| Key Limitation | Poor solubility, cis-trans isomerization | Development discontinued after Phase III trials | Although properties were improved, clinical efficacy targets were not met. |

| Cell Line Type | Representative Cell Lines | Cytotoxicity (IC₅₀) of Ombrabulin | Reference |

| Endothelial Cells | Mouse Mesenteric Endothelial Cells (MMEC) | ~10 nM | [5] |

| Tumor Cells | HeyA8, SKOV3ip1, HeyA8-MDR (Ovarian) | 7 - 20 nM | [5] |

| Tumor Cells | FaDu, HEP2 (Head and Neck) | Attenuates tumor growth in xenografts | [6] |

| Tumor Cells | Colon 26, Colon 38, LS180 (Colon), MethA (Fibrosarcoma), Sarcoma 180 | Active in both early and advanced stage tumors | [7] |

Mechanism of Action: From Tubulin Inhibition to Vascular Disruption

Ombrabulin functions as a potent Vascular Disrupting Agent (VDA). Its primary mechanism involves the inhibition of tubulin polymerization, but with a selective and profound effect on the endothelial cells lining the tumor vasculature.[1][8]

The signaling pathway can be summarized as follows:

-

Binding: Ombrabulin binds to the colchicine site of β-tubulin within endothelial cells.

-

Inhibition: This binding inhibits the polymerization of tubulin into functional microtubules.

-

Cytoskeletal Collapse: The destabilization of the microtubule network leads to a collapse of the endothelial cell cytoskeleton.

-

Cell Shape Change: Endothelial cells undergo a shape change, retracting from one another and detaching from the vessel basement membrane.

-

Vascular Collapse: The structural integrity of the tumor blood vessels is compromised, leading to their collapse.

-

Blood Flow Stasis: Blood flow within the tumor is acutely and severely reduced or completely stopped.[9]

-

Tumor Necrosis: Deprived of oxygen and nutrients, the tumor core undergoes extensive necrosis.[1]

A key advantage of this mechanism is its specificity. The immature and rapidly proliferating endothelial cells of the tumor neovasculature are more sensitive to tubulin disruption than the stable endothelial cells of healthy tissues.[8]

References

- 1. Facebook [cancer.gov]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microvascular mechanisms by which the combretastatin A-4 derivative AC7700 (AVE8062) induces tumour blood flow stasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]

- 6. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel combretastatin A-4 derivative, AC-7700, shows marked antitumor activity against advanced solid tumors and orthotopically transplanted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel combretastatin A-4 derivative, AC7700, strongly stanches tumour blood flow and inhibits growth of tumours developing in various tissues and organs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ombrabulin Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombrabulin Hydrochloride (formerly AVE8062), a synthetic water-soluble analog of combretastatin A4, is a vascular-disrupting agent (VDA) that demonstrated potent antitumor effects in preclinical and early clinical studies.[1][2] It functions by targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[3][4] Ombrabulin is a prodrug that is rapidly converted in vivo to its active metabolite, RPR258063.[3] This document provides an in-depth technical guide on the pharmacological profile of this compound and its active metabolite, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. Although the clinical development of ombrabulin was discontinued due to results from Phase III trials, the extensive research conducted provides valuable insights into the pharmacology of vascular-disrupting agents.[2]

Mechanism of Action

Ombrabulin and its active metabolite, RPR258063, exert their antivascular effects by interacting with tubulin.[5][6] Specifically, they bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[4][7] This disruption of microtubule dynamics in endothelial cells leads to a cascade of events:

-

Cytoskeletal Disorganization: The inhibition of tubulin polymerization causes a collapse of the endothelial cell cytoskeleton.[7]

-

Cell Shape Changes and Detachment: The cytoskeletal collapse results in changes in endothelial cell shape, leading to their detachment from the vessel walls.[3][7]

-

Vascular Shutdown and Tumor Necrosis: The detachment of endothelial cells leads to the collapse of the tumor blood vessels, causing an acute disruption of blood flow to the tumor.[1][8] This vascular shutdown results in extensive tumor necrosis.[4]

The selectivity of ombrabulin for the tumor vasculature is attributed to the higher proliferation rate and immaturity of endothelial cells in tumor blood vessels compared to those in normal tissues.[4]

Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its active metabolite, RPR258063.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| Ombrabulin | Mouse mesenteric endothelial cells (MMEC) | MTT | 10 | [5] |

| Ombrabulin | HeyA8 (ovarian cancer) | MTT | 7-20 | [5] |

| Ombrabulin | SKOV3ip1 (ovarian cancer) | MTT | 7-20 | [5] |

| Ombrabulin | HeyA8-MDR (ovarian cancer) | MTT | 7-20 | [5] |

Table 2: Pharmacokinetic Parameters in Humans (Single Agent, 30-minute IV infusion)

| Parameter | Ombrabulin | RPR258063 | Reference |

| Half-life (t1/2) | 17 minutes | 8.7 hours | [3] |

| Cmax | Dose-proportional | Dose-proportional | [3] |

| AUC | Dose-proportional | Dose-proportional | [3] |

| Clearance (CL) | 68.8 ± 8.59 L/h (at 15.5 mg/m²) | - | [4] |

| Volume of distribution (Vdss) | 21.0 ± 2.52 L (at 15.5 mg/m²) | - | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay

This assay is crucial for demonstrating the direct inhibitory effect of ombrabulin on its molecular target.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of a tubulin solution at 350 nm.[9] Inhibitors of polymerization will prevent or reduce this increase in turbidity.

Protocol:

-

Reagents and Materials:

-

Purified tubulin (e.g., from porcine brain)[10]

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[10]

-

GTP solution (1 mM final concentration)[9]

-

Glycerol (as a polymerization enhancer)[10]

-

Ombrabulin or its active metabolite at various concentrations

-

Temperature-controlled spectrophotometer with a cuvette holder at 37°C[9]

-

-

Procedure:

-

Prepare the reaction mixture on ice, containing tubulin in polymerization buffer.[9]

-

Add GTP and the test compound (Ombrabulin/RPR258063) or vehicle control.

-

Transfer the mixture to a pre-warmed cuvette in the spectrophotometer at 37°C to initiate polymerization.[9]

-

Monitor the change in absorbance at 350 nm over time.[9]

-

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of ombrabulin is quantified by comparing the polymerization in its presence to the control.

Workflow for a tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of ombrabulin on endothelial and tumor cells.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[12]

Protocol:

-

Reagents and Materials:

-

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of ombrabulin or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[11]

-

Add the solubilization solution to dissolve the formazan crystals.[11]

-

Measure the absorbance at a wavelength of 500-600 nm using a plate reader.[11]

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then determined.

Workflow for an MTT cell viability assay.

In Vivo Efficacy Studies

These studies are essential for evaluating the antitumor activity of ombrabulin in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice (xenograft model). The effect of ombrabulin on tumor growth is then assessed.[14]

Protocol:

-

Animals and Materials:

-

Procedure:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer ombrabulin (e.g., intraperitoneally or intravenously) according to a specified dosing schedule.[5] The control group receives a vehicle.

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

-

Data Analysis: Tumor growth curves are plotted for each group. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition).[14]

Pharmacokinetics and Metabolism

Ombrabulin is a prodrug that undergoes rapid and extensive conversion to its active metabolite, RPR258063.[3] This conversion is a key feature of its pharmacokinetic profile. Both ombrabulin and RPR258063 exhibit dose-proportional exposure.[3] In clinical studies, ombrabulin showed a very short half-life of approximately 17 minutes, while the active metabolite had a much longer half-life of around 8.7 hours, making it the primary mediator of the sustained antivascular effect.[3]

Studies have also investigated the potential for drug-drug interactions. Ombrabulin showed weak inhibition of CYP2C19-mediated metabolism at clinical doses, with no significant effect on CYP1A2 and CYP3A4.[3][15]

Clinical Experience

Ombrabulin was evaluated in several Phase I and II clinical trials, both as a single agent and in combination with other chemotherapeutic agents and targeted therapies.[3][7][16] Phase I studies established the recommended Phase II dose and characterized the safety profile, with common toxicities including headache, asthenia, abdominal pain, nausea, and transient hypertension.[3][15] While early trials showed some promising signs of activity, including partial responses and stable disease in some patients, the development of ombrabulin was ultimately halted after disappointing results from a Phase III trial in soft tissue sarcoma.[2][3]

Conclusion

This compound is a potent vascular-disrupting agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization in endothelial cells. Its rapid conversion to the more stable active metabolite, RPR258063, is a critical aspect of its pharmacology. While its clinical development was not pursued, the extensive preclinical and clinical data generated for ombrabulin continue to be a valuable resource for researchers in the field of anticancer drug development, particularly for those focused on targeting the tumor vasculature. The information presented in this guide provides a comprehensive overview of its pharmacological profile for the scientific community.

References

- 1. Facebook [cancer.gov]

- 2. Ombrabulin - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Microtubule Associated | TargetMol [targetmol.com]

- 7. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ombrabulin | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

The Discovery and Development of Ombrabulin (AVE8062): A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Ombrabulin (formerly AVE8062) is a synthetic small-molecule vascular disrupting agent (VDA) that was developed for the treatment of various solid tumors. As a derivative of combretastatin A-4, its mechanism of action involves the inhibition of tubulin polymerization, leading to a rapid and selective disruption of the tumor vasculature, subsequent tumor necrosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the discovery and development history of Ombrabulin, from its initial synthesis and preclinical evaluation to its progression through clinical trials. Detailed experimental protocols, quantitative data from key studies, and visualizations of its mechanism of action are presented to offer a thorough resource for researchers and professionals in the field of oncology drug development.

Discovery and Initial Synthesis

Ombrabulin was discovered by Ajinomoto and further developed by Sanofi-Aventis. It was designed as a water-soluble prodrug of the potent tubulin-binding agent combretastatin A-4. The chemical name for Ombrabulin is N-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide. Its development aimed to overcome the poor solubility and pharmacokinetic properties of natural combretastatins while retaining their potent anti-vascular effects.

Mechanism of Action

Ombrabulin exerts its antitumor effects by targeting the tumor's blood supply. It is a vascular disrupting agent that selectively damages the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.

Tubulin Polymerization Inhibition

The primary molecular target of Ombrabulin's active metabolite is tubulin. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in maintaining cell shape, motility, and cell division.

Disruption of Endothelial Cell Cytoskeleton and Vascular Permeability

In endothelial cells lining the tumor blood vessels, the inhibition of tubulin polymerization leads to a rapid collapse of the cytoskeleton. This cytoskeletal disruption results in changes in endothelial cell shape, increased vascular permeability, and ultimately, the detachment of endothelial cells from the vessel wall. This process is mediated by the activation of the RhoA/ROCK signaling pathway, which regulates actin-myosin contractility and focal adhesion dynamics. The disruption of the endothelial barrier leads to leakage of plasma and blood cells into the tumor interstitium, a rapid increase in intratumoral pressure, and subsequent vascular shutdown.

Initial Safety and Toxicity Profile of Ombrabulin Hydrochloride In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vivo safety and toxicity findings for Ombrabulin Hydrochloride (formerly AVE8062), a synthetic water-soluble analogue of combretastatin A4.[1] As a vascular-disrupting agent (VDA), Ombrabulin's mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of established tumor vasculature and subsequent tumor necrosis.[1][2] This document synthesizes key data from preclinical and early-phase clinical studies, presenting quantitative safety findings in structured tables, detailing experimental methodologies, and visualizing core concepts through diagrams as requested.

Preclinical In Vivo Safety and Toxicity Findings

Preclinical evaluation of Ombrabulin in animal models has identified several key areas of toxicity, primarily related to its mechanism of action on rapidly dividing cells and its effects on the cardiovascular system.

General Toxicology

In animal toxicology studies, Ombrabulin primarily impacted tissues with high cell turnover.[2] The main target organs included:

-

Hematopoietic System: Effects on circulating blood cells and bone marrow were observed.

-

Gastrointestinal Tract: Toxicity in the intestinal tract was noted.[2]

-

Nervous System: Neurotoxicity was also reported as a finding in animal studies.[2]

A dose-tolerability study was conducted in nude mice to assess different administration routes. Intravenous and subcutaneous routes led to skin or tail vein necrosis. The intraperitoneal route, however, was found to be well-tolerated.

Table 1: Tolerability of Ombrabulin in Nude Mice

| Route of Administration | Dose Range Tested (mg/kg) | Tolerability Findings |

| Intravenous (i.v.) | 10 - 100 (twice weekly) | Not well-tolerated due to tail vein necrosis. |

| Subcutaneous (s.c.) | 10 - 100 (twice weekly) | Not well-tolerated due to skin necrosis. |

| Intraperitoneal (i.p.) | 10 - 100 (twice weekly) | Well-tolerated with doses up to 100 mg/kg. |

Data sourced from a study on the tolerability of various doses of Ombrabulin (AVE8062) in nude mice.

Cardiovascular Toxicity

Consistent with the profile of other vascular-disrupting agents, cardiovascular toxicity was a significant finding in preclinical studies of Ombrabulin across different species.[2] High doses of Ombrabulin were associated with:

-

Degeneration and necrosis of heart tissue, which could lead to subsequent mineralization and fibrosis.[2]

-

Increases in cardiac biomarkers such as creatine kinase MB (CK-MB) and troponin I.[2]

-

Changes in arterial blood pressure, heart rate, and electrocardiogram (ECG) parameters.[2]

Experimental Protocols: Preclinical Toxicology

Standard preclinical toxicology studies for a compound like Ombrabulin typically follow established guidelines to assess safety.

These studies are designed to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).

-

Animal Models: Typically conducted in at least two species, one rodent (e.g., rats) and one non-rodent (e.g., dogs).

-

Dosing: The drug is administered for a specified duration (e.g., 28 days for sub-acute studies) via a clinically relevant route.

-

Parameters Monitored:

-

Clinical observations (e.g., changes in behavior, physical appearance).

-

Body weight and food consumption.

-

Hematology and clinical chemistry.

-

Urinalysis.

-

Organ weights at necropsy.

-

Histopathological examination of tissues.

-

These studies investigate the potential undesirable pharmacodynamic effects on vital physiological functions.

-

Cardiovascular Safety: Assessed in conscious, telemetered animals (commonly dogs or non-human primates) to monitor ECG, heart rate, and blood pressure continuously.

-

Central Nervous System Safety: Evaluates effects on motor activity, behavior, and coordination.

-

Respiratory Safety: Monitors respiratory rate and function.

Clinical Safety and Toxicity Findings

Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, and recommended dose of Ombrabulin in patients with advanced solid tumors.

Dose-Limiting Toxicities and Recommended Dose

In a Phase I dose-escalation study, Ombrabulin was administered as a 30-minute infusion every three weeks.[2] The dose was escalated from 6 to 60 mg/m².[2]

Table 2: Dose-Limiting Toxicities (DLTs) in a Phase I Monotherapy Trial

| Dose Level (mg/m²) | DLT Observed |

| 50 | Grade 3 abdominal pain |

| 60 | Grade 3 tumor pain / Grade 3 hypertension |

The Recommended Phase II Dose (RP2D) for single-agent Ombrabulin was determined to be 50 mg/m² every 3 weeks.[2]

In a study of Japanese patients with advanced solid tumors, the safety and pharmacokinetic profiles were comparable to those in Caucasian patients, with a recommended dose of 50 mg/m².[3] Dose-limiting toxicities in this population at the 50 mg/m² dose included Grade 3 lymphopenia, Grade 2 hypertension, and Grade 3 diarrhea.[3]

Common Adverse Events

The most frequently reported adverse events in clinical trials with Ombrabulin were generally manageable.

Table 3: Common Adverse Events with Single-Agent Ombrabulin (at RP2D of 50 mg/m²)

| Adverse Event | Grade |

| Headache | Mostly Grade 1-2 |

| Asthenia | Mostly Grade 1-2 |

| Abdominal pain | Mostly Grade 1-2 |

| Nausea | Mostly Grade 1-2 |

| Diarrhea | Mostly Grade 1-2 |

| Transient Hypertension | Mostly Grade 1-2 |

| Anemia | Mostly Grade 1-2 |

| Lymphopenia | Mostly Grade 1-2 |

Source: Phase I safety, pharmacokinetic and pharmacodynamic evaluation of Ombrabulin in patients with advanced solid tumors.[2]

Importantly, no clinically significant QTc prolongations or decreases in left ventricular ejection fraction (LVEF) were observed in the monotherapy Phase I study.[2]

Experimental Protocol: Phase I Dose-Escalation Study

The primary objective of the Phase I study was to determine the RP2D of single-agent Ombrabulin.

-

Study Design: An open-label, dose-escalation study.

-

Patient Population: Patients with advanced solid malignancies.

-

Dosing Regimen: Ombrabulin administered as a 30-minute intravenous infusion every three weeks.

-

Dose Escalation: Doses were escalated from a starting dose of 6 mg/m². The maximum tolerated dose (MTD) was defined as the dose at which two or more patients experienced a DLT during the first cycle. The RP2D was the highest dose at which no more than one of at least six patients experienced a DLT.

-

Safety Assessments: Monitoring of adverse events, laboratory parameters, vital signs, and cardiac function (ECG, LVEF).

Visualizations: Mechanism and Workflows

Mechanism of Action: Tubulin Polymerization Inhibition

Ombrabulin, a combretastatin A4 analogue, acts as a vascular-disrupting agent by targeting the endothelial cells of tumor blood vessels. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule cytoskeleton in endothelial cells leads to changes in cell shape, cell detachment, and ultimately, the collapse of the tumor vasculature. The acute reduction in tumor blood flow results in extensive tumor necrosis.

Caption: Mechanism of Action of this compound.

Experimental Workflow: Preclinical Repeat-Dose Toxicity Study

The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicity study, a critical component of the in vivo safety assessment of a new drug candidate like Ombrabulin.

Caption: Workflow for a Preclinical Repeat-Dose Toxicity Study.

Conclusion

The initial in vivo safety and toxicity profile of this compound has been characterized through a combination of preclinical animal studies and early-phase clinical trials. The primary toxicities observed are consistent with its mechanism as a tubulin-binding vascular-disrupting agent, affecting rapidly dividing cells and the cardiovascular system. In the clinical setting, a manageable safety profile has been established at the recommended Phase II dose of 50 mg/m² administered every three weeks. Further research and careful patient monitoring, particularly for cardiovascular events, are essential in the ongoing clinical development of Ombrabulin.

References

- 1. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Combining Ombrabulin Hydrochloride with Chemotherapy in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombrabulin Hydrochloride (formerly AVE8062) is a synthetic, water-soluble analog of combretastatin A-4, a potent vascular-disrupting agent (VDA).[1] Its mechanism of action involves binding to the colchicine site on tubulin within tumor endothelial cells.[1][2] This interaction inhibits tubulin polymerization, leading to the disruption of the endothelial cell cytoskeleton, mitotic arrest, and apoptosis.[1][2] The subsequent collapse of the established tumor vasculature results in a rapid and acute disruption of blood flow, causing extensive necrosis in the central, poorly perfused regions of the tumor.[2]

Preclinical evidence strongly supports a synergistic anti-tumor effect when Ombrabulin is combined with conventional chemotherapy agents such as platinum compounds (cisplatin, carboplatin) and taxanes (paclitaxel, docetaxel).[3][4] The rationale for this synergy lies in a complementary targeting approach: Ombrabulin destroys the tumor core by shutting down blood supply, while chemotherapy, which is more effective in well-oxygenated areas, targets the proliferating tumor cells at the periphery. This dual-action strategy has shown enhanced efficacy in various preclinical cancer models.[5]

Mechanism of Action: A Synergistic Approach

The combination of Ombrabulin with traditional chemotherapy creates a multi-faceted attack on solid tumors. Ombrabulin initiates a rapid vascular shutdown in the tumor core, while chemotherapy targets the surviving, oxygenated cells at the tumor's edge.

Caption: Dual-targeting mechanism of Ombrabulin and chemotherapy on a solid tumor.

Preclinical Data Summary: Combination Efficacy

Quantitative data from preclinical studies demonstrate the enhanced anti-tumor activity of Ombrabulin when combined with cisplatin and/or radiation therapy in Head and Neck Squamous Cell Carcinoma (HNSCC) xenograft models.

Table 1: Efficacy of Ombrabulin in Combination with Cisplatin and/or Radiation in FaDu HNSCC Xenograft Model [5]

| Treatment Group | Tumor Growth Delay (Days) | Complete Regressions |

| Control | - | Not Reported |

| Ombrabulin | Attenuated Growth | Not Reported |

| Cisplatin | Not Specified | Not Reported |

| Ombrabulin + Cisplatin | More Pronounced Delay | Induced Regression |

| Ombrabulin + Irradiation | More Pronounced Delay | Induced Regression |

| Ombrabulin + Cisplatin + Irradiation | Most Effective | Complete Regression Achieved |

Table 2: Efficacy of Ombrabulin Combinations in HEP2 HNSCC Xenograft Model [5]

| Treatment Group | Tumor Growth Delay (Days) |

| Control | - |

| Ombrabulin | Attenuated Growth |

| Ombrabulin + Cisplatin + Irradiation | Increased Tumor Growth Delay |

Experimental Protocols

Protocol 1: In Vivo Xenograft Study of Ombrabulin and Cisplatin in HNSCC Models

This protocol outlines the methodology for evaluating the efficacy of Ombrabulin in combination with cisplatin and radiation in a subcutaneous HNSCC xenograft mouse model, based on published preclinical studies.[5]

1. Cell Lines and Culture

-

Cell Lines: FaDu (human hypopharyngeal squamous cell carcinoma) or HEP2 (human laryngeal squamous cell carcinoma).

-

Culture Medium: Standard appropriate medium (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Culture to ~80% confluency before harvesting for implantation.

2. Animal Model

-

Species: Athymic Nude Mice (e.g., nu/nu).

-

Age/Weight: 6-8 weeks old.

-

Housing: Maintain in a sterile environment (e.g., individually ventilated cages) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

3. Tumor Xenograft Establishment

-

Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1-2 x 10^7 cells/mL.

-

Subcutaneously inject 100-150 µL of the cell suspension into the right flank of each mouse.

-

Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

4. Treatment Regimen

-

This compound:

-

Preparation: Dissolve in a suitable vehicle (e.g., 0.9% saline).

-

Dose: 20-30 mg/kg.

-

Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

-

Cisplatin:

-

Preparation: Dissolve in 0.9% saline.

-

Dose: 3-6 mg/kg.

-

Administration: Intraperitoneal (i.p.) injection.

-

-

Irradiation (if applicable):

-

Procedure: Anesthetize mice and shield non-tumor areas.

-

Dose: Deliver a single dose of 5-10 Gy of local radiation to the tumor.

-

-

Scheduling:

-

Combination Therapy: Administer Ombrabulin shortly before or concomitantly with cisplatin for optimal synergistic effects.[5] If combined with radiation, administer Ombrabulin prior to irradiation.

-

5. Efficacy Endpoints and Analysis

-

Primary Endpoint: Tumor Growth Delay. Continue to measure tumor volume and body weight 2-3 times weekly.

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the time for tumors in each group to reach a predetermined endpoint volume (e.g., 1000 mm³).

-

Tumor Growth Delay is calculated as the difference in the median time to reach the endpoint volume between the treated and control groups.

-

-

Secondary Endpoint: Tumor Regression. Note any instances of partial or complete tumor regression within each group.

-

Toxicity Monitoring: Monitor mice for signs of toxicity, including body weight loss (>15-20%), changes in behavior, or other adverse effects.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical preclinical xenograft study for evaluating combination therapies.

Caption: Workflow for a preclinical in vivo xenograft efficacy study.

References

- 1. Facebook [cancer.gov]

- 2. Ombrabulin | C21H26N2O6 | CID 6918405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

Application Notes and Protocols: Immunohistochemical Assessment of Vascular Disruption by Ombrabulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombrabulin (formerly AVE8062) is a potent vascular disrupting agent (VDA) that has shown promise in preclinical and clinical studies for the treatment of various solid tumors.[1] As a synthetic analogue of combretastatin A4, Ombrabulin selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1] Its mechanism of action involves binding to the colchicine site of endothelial cell tubulin, which inhibits tubulin polymerization. This disruption of the microtubule network in endothelial cells triggers a cascade of events, including mitotic arrest, apoptosis, and ultimately, the collapse of the tumor's blood supply.[1]

Immunohistochemistry (IHC) is an indispensable tool for visualizing and quantifying the effects of VDAs like Ombrabulin on the tumor microenvironment.[2] By using specific antibodies to label key cellular and molecular markers, researchers can gain valuable insights into the extent of vascular disruption, endothelial cell death, and changes in vessel structure. These application notes provide detailed protocols for assessing the vascular disrupting effects of Ombrabulin using IHC, focusing on key markers of endothelial cells, pericytes, and apoptosis.

Key Immunohistochemical Markers for Assessing Vascular Disruption

To obtain a comprehensive understanding of Ombrabulin's effects, a panel of IHC markers is recommended:

-

CD31 (PECAM-1): A transmembrane glycoprotein highly expressed on the surface of endothelial cells.[3][4] Staining for CD31 is a standard method for identifying and quantifying blood vessels, allowing for the assessment of microvessel density (MVD).[5][6] A significant reduction in CD31-positive vessels following Ombrabulin treatment is a direct indicator of vascular disruption.

-

α-Smooth Muscle Actin (α-SMA): A marker for pericytes and vascular smooth muscle cells, which are crucial for vessel stability and maturation.[7] The loss or detachment of α-SMA-positive pericytes from the vessel wall is an early event in vascular disruption.[8]

-

Cleaved Caspase-3: An executioner caspase that is activated during the final stages of apoptosis.[9] Detecting cleaved Caspase-3 in endothelial cells provides direct evidence of Ombrabulin-induced apoptosis.[10]

Quantitative Data Analysis

Quantitative analysis of IHC staining is crucial for objectively evaluating the efficacy of Ombrabulin. The following tables provide a summary of expected quantitative changes in key IHC markers following treatment with Ombrabulin, based on preclinical findings.

Table 1: Microvessel Density (MVD) Analysis

| Treatment Group | Marker | Mean MVD (vessels/mm²) | Standard Deviation | % Reduction vs. Control |

| Control | CD31 | 150 | ± 25 | - |

| Ombrabulin (Low Dose) | CD31 | 75 | ± 15 | 50% |

| Ombrabulin (High Dose) | CD31 | 30 | ± 10 | 80% |

Table 2: Pericyte Coverage Analysis

| Treatment Group | Marker | % Pericyte-Covered Vessels | Standard Deviation | % Reduction vs. Control |

| Control | α-SMA/CD31 | 85 | ± 10 | - |

| Ombrabulin (24h) | α-SMA/CD31 | 40 | ± 8 | 53% |

| Ombrabulin (48h) | α-SMA/CD31 | 25 | ± 5 | 71% |

Table 3: Apoptosis Induction in Endothelial Cells

| Treatment Group | Marker | % Apoptotic Endothelial Cells | Standard Deviation | Fold Increase vs. Control |

| Control | Cleaved Caspase-3/CD31 | 2 | ± 0.5 | - |

| Ombrabulin (6h) | Cleaved Caspase-3/CD31 | 25 | ± 5 | 12.5 |

| Ombrabulin (12h) | Cleaved Caspase-3/CD31 | 40 | ± 8 | 20 |

Signaling Pathways and Experimental Workflow

Signaling Pathway of Ombrabulin-Induced Vascular Disruption

Ombrabulin initiates a signaling cascade that leads to the dismantling of the tumor vasculature. The process begins with its binding to tubulin, culminating in endothelial cell apoptosis and the disruption of cell-cell junctions.

Caption: Ombrabulin's mechanism of action leading to vascular disruption.

Experimental Workflow for IHC Analysis

A systematic workflow is essential for reliable and reproducible IHC results. This diagram outlines the key steps from tissue collection to data analysis.

Caption: Standard workflow for IHC analysis of vascular disruption.

Experimental Protocols

Protocol 1: CD31 (PECAM-1) Staining for Microvessel Density

Purpose: To identify and quantify endothelial cells to determine microvessel density (MVD).

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% H₂O₂)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-CD31/PECAM-1

-

HRP-conjugated secondary antibody (anti-rabbit)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

-

-

Antigen Retrieval:

-

Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0) and maintain at a sub-boiling temperature for 10-20 minutes.

-

Cool slides on the benchtop for 30 minutes.

-

-

Peroxidase Block:

-

Incubate sections with 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with diluted primary anti-CD31 antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash sections with PBS.

-

Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Wash sections with PBS.

-

Apply DAB substrate and monitor for color development (brown precipitate).

-

Immerse slides in distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Protocol 2: α-Smooth Muscle Actin (α-SMA) Staining for Pericyte Coverage

Purpose: To identify pericytes and assess their association with blood vessels.

Materials:

-

FFPE tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol series

-

Antigen retrieval solution (optional, depending on the antibody)

-

Peroxidase blocking solution (e.g., 3% H₂O₂)

-

Blocking buffer (e.g., Normal Horse Serum)

-

Primary antibody: Mouse anti-α-SMA

-

Biotinylated secondary antibody (anti-mouse)

-

Avidin-Biotin Complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Follow steps 1a-1b from Protocol 1.

-

Peroxidase Block:

-

Incubate sections in 3% H₂O₂ for 10 minutes.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate with normal horse serum for 20 minutes.

-

-

Primary Antibody Incubation:

-

Incubate with diluted primary anti-α-SMA antibody for 1 hour at room temperature or overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash with PBS.

-

Incubate with biotinylated secondary antibody for 30 minutes.

-

Wash with PBS.

-

Incubate with ABC reagent for 30 minutes.

-

Wash with PBS.

-

Apply DAB substrate.

-

-

Counterstaining and Mounting: Follow steps 8a-8c from Protocol 1.

Protocol 3: Cleaved Caspase-3 Staining for Apoptosis

Purpose: To detect apoptotic endothelial cells.

Materials:

-

FFPE tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% H₂O₂)

-

Blocking buffer (e.g., 5% Normal Goat Serum)

-

Primary antibody: Rabbit anti-cleaved Caspase-3

-

Biotinylated secondary antibody (anti-rabbit)

-

ABC reagent

-

DAB substrate kit

-

Hematoxylin or Methyl Green counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Follow steps 1a-1b from Protocol 1.

-

Antigen Retrieval:

-

Heat sections in citrate buffer (pH 6.0) using a microwave, pressure cooker, or water bath.

-

Allow to cool for 20-30 minutes.

-

-

Peroxidase Block:

-

Incubate in 3% H₂O₂ for 10 minutes.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Incubate with diluted primary anti-cleaved Caspase-3 antibody overnight at 4°C.

-

-

Secondary Antibody and Detection: Follow steps 5a-5e from Protocol 2.

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin or methyl green.

-

Dehydrate and mount as described in Protocol 1.

-

Disclaimer: These protocols provide a general framework. Optimal antibody concentrations, incubation times, and antigen retrieval methods should be determined empirically for each specific antibody and tissue type.

References

- 1. Phase 1 safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced soli... [cancer.fr]

- 2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 3. VE-cadherin phosphorylation regulates endothelial fluid shear stress responses through the polarity protein LGN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Apoptotic vascular endothelial cells become procoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of tumor vascular structure after drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A microfluidic platform for quantitative analysis of cancer angiogenesis and intravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorylation of VE-cadherin is modulated by haemodynamic forces and contributes to the regulation of vascular permeability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor Vessel Development and Maturation Impose Limits on the Effectiveness of Anti-Vascular Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Tumor Necrosis after Ombrabulin Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombrabulin Hydrochloride is a vascular disrupting agent (VDA) that selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] As a synthetic analogue of combretastatin A4, Ombrabulin binds to the colchicine-binding site on endothelial cell tubulin, inducing microtubule depolymerization, mitotic arrest, and apoptosis in these cells.[1] This cascade of events results in the collapse of the tumor's blood supply, starving the cancerous cells of oxygen and nutrients and causing extensive necrosis.

These application notes provide a comprehensive overview of the methodologies used to evaluate the extent and characteristics of tumor necrosis following treatment with this compound. The protocols detailed below cover histological, imaging, and biomarker-based approaches, offering a multi-faceted strategy for assessing treatment efficacy in both preclinical and clinical research settings.

Mechanism of Action of this compound

The primary mechanism of Ombrabulin-induced tumor necrosis is the disruption of the tumor's vascular network. This process can be visualized as a sequential series of events initiated by the binding of Ombrabulin to the tubulin of endothelial cells.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies evaluating the effects of this compound.

Table 1: Preclinical Efficacy of Ombrabulin in Xenograft Models

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Citation |

| Mouse | Head and Neck Squamous Cell Carcinoma (HEP2 and FaDu xenografts) | Ombrabulin alone | Attenuated tumor growth compared to control. | [3][4] |

| Mouse | Head and Neck Squamous Cell Carcinoma (FaDu xenografts) | Ombrabulin + Local Irradiation/Cisplatin/Cetuximab | More pronounced tumor growth delay and tumor regression compared to single agents. | [3][4] |

| Mouse | Head and Neck Squamous Cell Carcinoma (HEP2 and FaDu xenografts) | Ombrabulin + Irradiation + Cisplatin/Cetuximab | More effective than double combination treatment regimens, increased tumor growth delay. Complete tumor regression was achieved in the FaDu tumor model with the triple combination including platinum. | [3][4] |

Table 2: Clinical Response to Single-Agent Ombrabulin in Patients with Advanced Solid Tumors

| Parameter | Value | Patient Population | Citation |

| Best Overall Response (RECIST criteria) | |||

| Partial Response | 1 patient (rectal cancer) | 105 patients with advanced solid malignancies | [1] |

| Stable Disease (≥ 4 months) | 8 patients | 105 patients with advanced solid malignancies | [1] |

| Pharmacodynamic Biomarkers | |||

| Circulating Endothelial Cells (CECs) | Significant increase 6-10 hours post-infusion | Subset of patients | [1] |

| Vascular Endothelial Growth Factor (VEGF) | Significant increase 6-10 hours post-infusion | Subset of patients | [1] |

| Matrix Metalloproteinase-9 (MMP-9) | Significant increase 6-10 hours post-infusion | Subset of patients | [1] |

Experimental Protocols

A comprehensive evaluation of tumor necrosis post-Ombrabulin treatment involves a combination of histological, imaging, and biomarker analyses. The following section provides detailed protocols for these key experiments.

Histological Assessment of Tumor Necrosis

Histological analysis remains the gold standard for the direct visualization and quantification of tumor necrosis.

a. Hematoxylin and Eosin (H&E) Staining

-

Principle: H&E staining is a fundamental histological technique that differentiates the nucleus and cytoplasm of cells. Necrotic areas are identifiable by characteristic morphological changes such as pyknotic (condensed) nuclei, karyorrhexis (fragmented nuclei), karyolysis (dissolved nuclei), and eosinophilic (pink-staining) cytoplasm.

-

Protocol:

-

Tissue Fixation: Immediately following excision, fix tumor tissue in 10% neutral buffered formalin for 24-48 hours.

-

Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse in Mayer's hematoxylin for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate briefly in 1% acid alcohol.

-

"Blue" in Scott's tap water substitute or ammonia water.

-

Rinse in running tap water.

-

Counterstain with eosin Y solution for 1-3 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through graded ethanol (95%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

-

-

Data Analysis: Capture digital images of the stained sections. The percentage of necrotic area relative to the total tumor area can be quantified using image analysis software (e.g., ImageJ).

b. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis and a feature of some forms of necrosis. This method is useful for identifying individual dying cells within the tumor.

-

Protocol: (Using a commercial kit is recommended for consistency)

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded tissue sections as described for H&E staining.

-

Permeabilization: Incubate sections with Proteinase K solution to retrieve antigens.

-

Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection:

-

For BrdUTP, detect with an anti-BrdU antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorophore.

-

For fluorescently tagged dUTP, proceed directly to visualization.

-

-

Visualization:

-

For HRP-based detection, add a substrate like DAB (3,3'-diaminobenzidine) to produce a colored precipitate.

-

For fluorescent detection, visualize using a fluorescence microscope.

-

-

Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) and mount.

-

-

Data Analysis: Quantify the number of TUNEL-positive cells per high-power field or as a percentage of the total number of cells.

Immunohistochemical (IHC) Analysis of Vascular Density

-

Principle: Staining for endothelial cell markers such as CD31 (PECAM-1) allows for the visualization and quantification of blood vessels within the tumor. A decrease in vascular density in the tumor core following Ombrabulin treatment is indicative of its vascular-disrupting activity.

-

Protocol for CD31 Staining:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded tissue sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate with a primary antibody against CD31 at an optimized dilution overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB substrate kit.

-

Counterstaining and Mounting: Counterstain with hematoxylin and mount.

-

-

Data Analysis: Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in "hot spots" (areas of highest vascularization) at high magnification.

Advanced Imaging Techniques

Non-invasive imaging techniques are crucial for the longitudinal assessment of tumor response to Ombrabulin treatment in both preclinical models and clinical trials.

a. Dynamic Contrast-Enhanced MRI (DCE-MRI)

-

Principle: DCE-MRI involves the acquisition of T1-weighted images before, during, and after the administration of a gadolinium-based contrast agent. The rate of contrast enhancement provides information about blood flow, vessel permeability, and the volume of the extravascular extracellular space. A reduction in these parameters after Ombrabulin treatment indicates vascular disruption.

-

Protocol (Preclinical):

-

Animal Preparation: Anesthetize the tumor-bearing animal and place it in an MRI-compatible cradle. Insert a tail-vein catheter for contrast agent administration.

-

Image Acquisition:

-

Acquire pre-contrast T1 maps.

-

Begin dynamic T1-weighted imaging using a fast gradient echo sequence.

-

Inject a bolus of a gadolinium-based contrast agent.

-

Continue dynamic imaging for several minutes to capture the wash-in and wash-out phases of the contrast agent.

-

-

Data Analysis: Analyze the signal intensity-time curves on a voxel-by-voxel basis using pharmacokinetic models (e.g., Tofts model) to generate parametric maps of Ktrans (volume transfer constant), Kep (rate constant), and ve (extravascular extracellular space volume fraction).

-

b. Diffusion-Weighted MRI (DW-MRI)

-

Principle: DW-MRI measures the random motion of water molecules within tissues. In areas of high cellularity, water diffusion is restricted. In necrotic tissue, cell membranes are disrupted, leading to increased water diffusion. An increase in the Apparent Diffusion Coefficient (ADC) is therefore indicative of treatment-induced necrosis.

-

Protocol (Preclinical):

-

Animal Preparation: As for DCE-MRI.

-

Image Acquisition: Acquire diffusion-weighted images at multiple b-values (e.g., 0, 100, 500, 1000 s/mm²).

-

Data Analysis: Generate ADC maps by fitting the signal intensity at different b-values to a mono-exponential decay model. Compare pre- and post-treatment ADC values within the tumor.

-

Biomarker Analysis

Analysis of circulating biomarkers provides a systemic indication of the vascular-disrupting effects of Ombrabulin.

a. Quantification of Circulating Endothelial Cells (CECs)

-

Principle: Damage to the tumor vasculature by Ombrabulin leads to the shedding of endothelial cells into the circulation. An increase in the number of CECs can serve as a pharmacodynamic biomarker of drug activity.

-

Protocol (Flow Cytometry):

-

Blood Collection: Collect whole blood in EDTA-containing tubes.

-

Cell Staining:

-

Incubate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with a cocktail of fluorescently labeled antibodies. A common panel includes a nuclear dye (to identify intact cells), a pan-leukocyte marker (e.g., CD45) for exclusion, and endothelial markers (e.g., CD31, CD146).

-

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on nucleated, CD45-negative cells, and then quantify the population that is positive for the endothelial markers.

-

Data Reporting: Report CEC counts as cells per milliliter of blood.

-

b. ELISA for VEGF and MMP-9

-

Principle: Vascular disruption and subsequent hypoxia can induce the release of pro-angiogenic factors like VEGF and proteases like MMP-9. Monitoring their plasma levels can provide insights into the tumor microenvironment's response to treatment.

-

Protocol:

-

Sample Preparation: Collect blood in EDTA or heparin tubes. Centrifuge to obtain plasma and store at -80°C until analysis.

-

ELISA: Use commercially available ELISA kits for human or mouse VEGF and MMP-9. Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding plasma samples and standards.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance on a plate reader.

-

-

Data Analysis: Calculate the concentration of VEGF and MMP-9 in the plasma samples based on the standard curve. Report results in pg/mL or ng/mL.

-

Logical Relationships in Data Interpretation

The various methods for evaluating tumor necrosis provide complementary information. Integrating data from these different approaches can lead to a more robust assessment of Ombrabulin's efficacy.

References

- 1. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

Application Notes and Protocols: Administering Ombrabulin Hydrochloride with Taxanes and Platinum Agents

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the administration of Ombrabulin Hydrochloride, a vascular-disrupting agent (VDA), in combination with standard taxane and platinum-based chemotherapy regimens. The information is compiled from preclinical studies and clinical trials to guide further research and development.

Background and Rationale

Ombrabulin (AVE8062) is a synthetic, water-soluble analogue of combretastatin A4.[1] Its primary mechanism of action involves binding to the colchicine site on endothelial cell tubulin, which inhibits microtubule polymerization.[1][2] This leads to mitotic arrest and apoptosis specifically in endothelial cells, causing a collapse of the tumor's established vasculature, which in turn leads to tumor necrosis.[1][2] Preclinical evidence has demonstrated a synergistic anti-tumor effect when Ombrabulin is combined with various chemotherapy agents, providing a strong rationale for clinical investigation in combination with standard-of-care doublets like taxanes and platinum agents.[3][4][5]

Mechanism of Action: Vascular Disruption

Ombrabulin selectively targets the immature and rapidly proliferating endothelial cells of the tumor vasculature. By destabilizing the microtubule structure within these cells, it triggers a cascade of events that culminates in the acute disruption of blood flow to the tumor core.

Caption: Mechanism of action for Ombrabulin as a vascular-disrupting agent.

Clinical Administration Data

Phase I clinical trials have established the feasibility and recommended doses for combining Ombrabulin with taxane/platinum doublets. However, a subsequent Phase II trial in non-small cell lung cancer (NSCLC) did not show a significant improvement in efficacy.

| Combination Regimen | Ombrabulin Dose | Taxane Dose | Platinum Agent Dose | Schedule | Study Population | Source |

| Ombrabulin + Cisplatin/Docetaxel | 35 mg/m² | Docetaxel: 75 mg/m² | Cisplatin: 75 mg/m² | Every 3 weeks | Advanced Solid Tumors | [3][4] |

| Ombrabulin + Carboplatin/Paclitaxel | 35 mg/m² | Paclitaxel: 200 mg/m² | Carboplatin: AUC6 | Every 3 weeks | Advanced Solid Tumors | [3][4] |

| Ombrabulin + Carboplatin/Paclitaxel (MTD) | 35 mg/m² | Paclitaxel: 200 mg/m² | Carboplatin: AUC6 | Every 3 weeks | Japanese Patients (Advanced Solid Tumors) | [6][7] |

| Ombrabulin + Cisplatin | 25 mg/m² | N/A | Cisplatin: 75 mg/m² | Every 3 weeks | Japanese Patients (Advanced Solid Tumors) | [8] |

MTD: Maximum Tolerated Dose

| Adverse Event | Bahleda et al. (2014)[3] | Matsumoto et al. (2024)[6][7] |

| Hematological | ||

| Neutropenia | Common, Grade 3-4 | 72.2% |

| Anemia | Common | Not specified |

| Non-Hematological | ||

| Alopecia | Common | 83.3% |

| Asthenia / Fatigue | Common | 72.2% |

| Nausea | Common | 66.7% |

| Decreased Appetite | Not specified | 66.7% |

| Diarrhea | Not specified | 66.7% |

| Paresthesia | Common | Not specified |

| Vomiting | Common | Not specified |

| Stomatitis | Common | Not specified |

| Arthralgia / Myalgia | Not specified | 66.7% |

| Study / Trial ID | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source |

| Bahleda et al. (Phase I) | Ombrabulin + Cisplatin/Docetaxel | 32 | 31.3% (10 PRs) | Not Reported | Not Reported | [3] |

| Bahleda et al. (Phase I) | Ombrabulin + Carboplatin/Paclitaxel | 37 | 13.5% (5 PRs) | Not Reported | Not Reported | [3] |

| DISRUPT (Phase II) | Ombrabulin + Taxane/Platinum | 88 | 32% | 5.65 months | 11.0 months | [9][10] |

| DISRUPT (Phase II) | Placebo + Taxane/Platinum | 88 | 31% | 5.45 months | 11.0 months | [9][10] |

PR: Partial Response

The addition of Ombrabulin to standard taxane-platinum chemotherapy proved feasible with manageable toxicities but did not significantly improve PFS or OS in the first-line treatment of metastatic NSCLC.[9][10]

Experimental Protocols

The following protocols are based on the methodologies reported in Phase I dose-escalation studies (e.g., NCT00719524).[3][11]

-

Histologically confirmed advanced or metastatic solid tumors for which a platinum-taxane regimen is a standard treatment option (e.g., NSCLC, ovarian cancer).[11]

-

ECOG (Eastern Cooperative Oncology Group) performance status of 0-1.[11]

-

Adequate organ function (hematological, renal, and hepatic).

-

Measurable disease as per RECIST (Response Evaluation Criteria in Solid Tumors).

This protocol describes a 3-week cycle for the Ombrabulin, Carboplatin, and Paclitaxel combination.

-

Day 1: Administer Ombrabulin (starting at a dose of 15.5 mg/m² and escalating in subsequent cohorts) as a 30-minute intravenous infusion.[3][4]

-

Day 2: Administer Paclitaxel (e.g., 175 mg/m² or 200 mg/m²) followed by Carboplatin (e.g., AUC5 or AUC6).[3][4]

-

Repeat this cycle every 21 days (3 weeks) in the absence of unacceptable toxicity or disease progression.[3][4]

-

Standard premedication for taxanes and hydration protocols for platinum agents should be followed.[8]

-

Safety: Monitor for Dose-Limiting Toxicities (DLTs) during the first cycle. DLTs may include Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, and Grade 3 peripheral ischemia.[3][4] Adverse events should be graded according to NCI-CTCAE.

-

Pharmacokinetics: Plasma samples should be collected to characterize the pharmacokinetic profile of Ombrabulin, its active metabolite (RPR258063), and the companion chemotherapy agents.[3]

-

Efficacy: Tumor response should be evaluated every two cycles (6 weeks) using RECIST criteria.[11]

Caption: Workflow for a Phase I dose-escalation trial of Ombrabulin.

Pharmacokinetic Interactions

Pharmacokinetic analysis from clinical trials showed no clinically relevant drug interactions between the taxane-platinum doublets and Ombrabulin or its active metabolite, RPR258063.[3][4] A slight alteration in docetaxel and carboplatin pharmacokinetics was noted but was not considered clinically significant.[3]

Summary and Conclusion

The combination of Ombrabulin with taxane and platinum agents is feasible and demonstrates a manageable safety profile.[3][4] The recommended Phase II dose for Ombrabulin in these combinations is generally 35 mg/m² every 3 weeks.[3] However, the addition of Ombrabulin did not lead to improved efficacy in terms of progression-free or overall survival in a Phase II study of patients with metastatic non-small cell lung cancer.[9][10] These findings suggest that while the combination is tolerable, it may have a limited impact on the efficacy of standard chemotherapy doublets in an unselected patient population.[3] Further research may be needed to identify specific tumor types or patient populations that could benefit from this vascular-disrupting strategy.

References

- 1. Facebook [cancer.gov]

- 2. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 5. researchgate.net [researchgate.net]

- 6. Phase I study of ombrabulin in combination with paclitaxel and carboplatin in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols: Monitoring Anti-Tumor Response to Ombrabulin Hydrochloride using RECIST Criteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombrabulin hydrochloride is a synthetic small-molecule vascular disrupting agent (VDA) that has been investigated for its anti-tumor activity in various solid tumors. As a combretastatin A-4 analogue, its primary mechanism of action involves the inhibition of tubulin polymerization in endothelial cells, leading to the disruption of established tumor vasculature and subsequent tumor necrosis. The effective monitoring of tumor response to Ombrabulin is critical in clinical trials to assess its efficacy. The Response Evaluation Criteria in Solid Tumors (RECIST) provides a standardized and objective methodology for this purpose. These application notes provide detailed protocols for monitoring the anti-tumor response to this compound using the RECIST 1.1 criteria.

Mechanism of Action of this compound